molecular formula C11H13NO4 B1622688 4-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid CAS No. 23284-85-7

4-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid

Cat. No. B1622688
CAS RN: 23284-85-7
M. Wt: 223.22 g/mol
InChI Key: XKROMXNHACRNPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid” is a chemical compound with the CAS Number: 23284-85-7 . It has a molecular weight of 223.23 .


Molecular Structure Analysis

The IUPAC name for this compound is “4-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid” and its InChI Code is "1S/C11H13NO4/c1-2-16-10(13)7-12-9-5-3-8(4-6-9)11(14)15/h3-6,12H,2,7H2,1H3,(H,14,15)" . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 223.23 . It is stored at a temperature of 28 C .

Scientific Research Applications

Waste-Free Synthesis of Compounds

A study by Shimizu et al. (2009) focused on the waste-free synthesis of condensed heterocyclic compounds through the rhodium-catalyzed oxidative coupling of substituted arene or heteroarene carboxylic acids with alkynes. This process efficiently produces 8-substituted isocoumarin derivatives, some of which exhibit solid-state fluorescence. The method also allows for the selective synthesis of 4-ethenylcarbazoles from 2-(arylamino)benzoic acids, showcasing the compound's utility in creating fluorescent materials and pharmaceutical intermediates Shimizu, M., Hirano, K., Satoh, T., & Miura, M. (2009). The Journal of Organic Chemistry.

Novel Prodrugs for Cancer Therapy

Springer et al. (1990) introduced novel prodrugs activated to cytotoxic alkylating agents by carboxypeptidase G2. These prodrugs, including derivatives of 4-[(2-chloroethyl)[2-(mesyloxy)ethyl]amino]benzoyl-L-glutamic acid, were designed for use as anticancer agents. Their activation at tumor sites by a monoclonal antibody conjugated to carboxypeptidase G2 demonstrates the compound's potential in targeted cancer therapy Springer, C., Antoniw, P., Bagshawe, K., Searle, F., Bisset, G., & Jarman, M. (1990). Journal of Medicinal Chemistry.

Cardiotropic Effects

Research by Ivkin and Karpov (2022) on a derivative of 4-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid showed pronounced cardiotropic effects. Preclinical studies have established its potential mechanism of action, pharmacological effects, and a positive safety profile, justifying phase I clinical trials. This research highlights the compound's application in developing treatments for cardiac conditions Ivkin, D., & Karpov, A. A. (2022). Journal Biomed.

Development of Novel Fluorescence Probes

Setsukinai et al. (2003) designed and synthesized novel fluorescence probes to detect selectively highly reactive oxygen species (hROS) such as hydroxyl radical and reactive intermediates of peroxidase. The derivatives of 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, including the compound , have been crucial in developing tools for studying the roles of hROS in biological and chemical applications Setsukinai, K., Urano, Y., Kakinuma, K., Majima, H., & Nagano, T. (2003). The Journal of Biological Chemistry.

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-[(2-ethoxy-2-oxoethyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-16-10(13)7-12-9-5-3-8(4-6-9)11(14)15/h3-6,12H,2,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKROMXNHACRNPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392569
Record name 4-[(2-ethoxy-2-oxoethyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid

CAS RN

23284-85-7
Record name 4-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23284-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-ethoxy-2-oxoethyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid
Reactant of Route 3
Reactant of Route 3
4-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid
Reactant of Route 4
Reactant of Route 4
4-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid
Reactant of Route 5
Reactant of Route 5
4-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid
Reactant of Route 6
Reactant of Route 6
4-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.